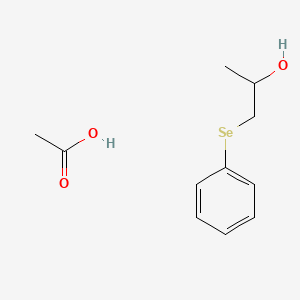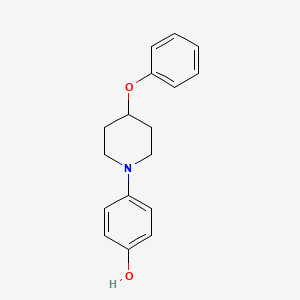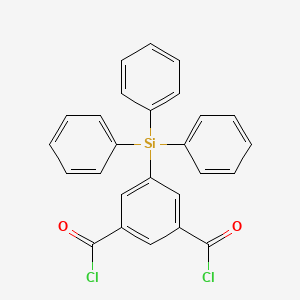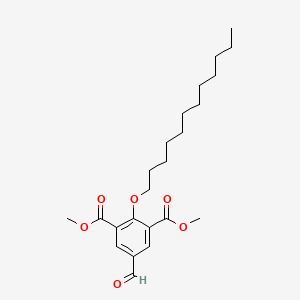![molecular formula C24H24N2O2 B12538557 (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] CAS No. 142347-39-5](/img/structure/B12538557.png)
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] is an organic compound with the molecular formula C24H26N2O2. This compound is characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two aminophenyl methanone groups. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] typically involves the following steps:
Nitration of Tetramethylbenzene: The starting material, tetramethylbenzene, undergoes nitration to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
Reduction: The dinitro compound is then reduced to 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Acylation: The phenylenediamine is acylated with 4-aminobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using industrial nitration and reduction setups to handle large quantities of tetramethylbenzene.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Produces corresponding quinones.
Reduction: Yields the fully reduced amine derivatives.
Substitution: Results in halogenated or alkylated derivatives depending on the substituents used.
Applications De Recherche Scientifique
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of high-performance materials, such as polyimides and other polymers, due to its stability and unique structural properties
Mécanisme D'action
The mechanism of action of (2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminophenyl groups can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the tetramethyl-substituted phenylene core provides structural stability, allowing the compound to act as a robust scaffold in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A related compound with similar structural features but lacking the aminophenyl methanone groups.
3,6-Diaminodurene: Another tetramethyl-substituted phenylenediamine with applications in polymer synthesis.
2,3,5,6-Tetramethylbenzene-1,4-diethylamine: A compound with ethylamine groups instead of aminophenyl methanone groups
Uniqueness
(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone] stands out due to its dual aminophenyl methanone groups, which enhance its reactivity and versatility in various chemical reactions and applications. This unique structure allows it to serve as a multifunctional building block in the synthesis of advanced materials and in biochemical research .
Propriétés
Numéro CAS |
142347-39-5 |
|---|---|
Formule moléculaire |
C24H24N2O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
[4-(4-aminobenzoyl)-2,3,5,6-tetramethylphenyl]-(4-aminophenyl)methanone |
InChI |
InChI=1S/C24H24N2O2/c1-13-14(2)22(24(28)18-7-11-20(26)12-8-18)16(4)15(3)21(13)23(27)17-5-9-19(25)10-6-17/h5-12H,25-26H2,1-4H3 |
Clé InChI |
PFYPFFKDQZQNGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)N)C)C)C(=O)C3=CC=C(C=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)



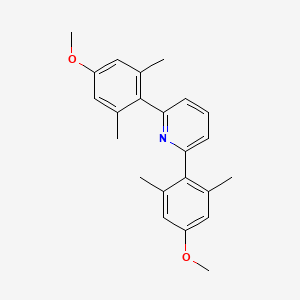


![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
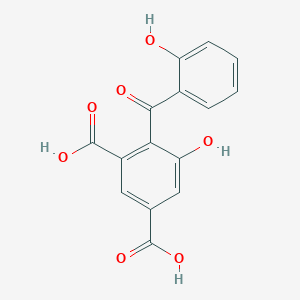
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
